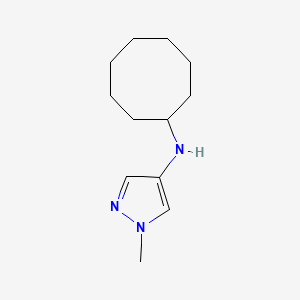

N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) and Aminopyrazole Heterocycles in Academic Disciplines

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. mdpi.commdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netnih.gov The success of pyrazole-based drugs is often attributed to the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. nih.govmdpi.com

The introduction of an amino group to the pyrazole ring creates aminopyrazoles, a class of compounds that serve as highly versatile building blocks for more complex molecular architectures. scirp.orgmdpi.com Depending on the position of the amino substituent (e.g., 3-amino, 4-amino, or 5-aminopyrazole), the electronic properties and reactivity of the molecule can be finely tuned. mdpi.comresearchgate.net These compounds are crucial intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of significant interest in drug discovery. nih.gov Beyond medicine, aminopyrazoles are utilized in the creation of dyes and have applications in agrochemical research, as exemplified by the insecticide Fipronil, a highly substituted 5-aminopyrazole. scirp.orgmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-cyclooctyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-15-10-12(9-13-15)14-11-7-5-3-2-4-6-8-11/h9-11,14H,2-8H2,1H3 |

InChI Key |

TTYVNKABSCGOFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCCCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Pathways of N Cyclooctyl 1 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety

The amine group attached to the pyrazole ring is a primary site for chemical transformations, exhibiting reactivity in oxidation, reduction, and nucleophilic substitution reactions.

The amine group in aminopyrazoles can undergo oxidation, leading to a variety of products depending on the reagents and reaction conditions. One notable transformation is oxidative dehydrogenative coupling. For instance, the single-electron oxidation of pyrazol-5-amines, mediated by tert-Butyl hydroperoxide (TBHP) in the presence of iodine, can initiate the formation of a radical cation. nih.gov This reactive intermediate can then lead to coupling reactions, such as the formation of highly functionalized heteroaromatic azo compounds. nih.gov

In some cases, oxidation can be sufficiently potent to induce ring-opening of the pyrazole core. The oxidation of 1H-pyrazol-5-amines with iodosylbenzene (PhIO) under mild, transition-metal-free conditions can lead to the cleavage of an aromatic C-N bond, forming 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this proceeds through a hydroxylamine (B1172632) intermediate, which then eliminates water to yield the ring-opened product. researchgate.net The presence of a free amino group is considered crucial for this type of reaction. researchgate.net

Table 1: Representative Oxidation Reactions of Aminopyrazoles

| Reaction Type | Oxidant/Catalyst | Substrate Class | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Dehydrogenative Coupling | TBHP / I₂ | Pyrazol-5-amines | Azopyrrole Derivatives | nih.gov |

The pyrazole ring itself is generally resistant to catalytic and chemical reduction, highlighting its aromatic stability. pharmaguideline.comglobalresearchonline.net However, functional groups attached to the ring can be susceptible to reduction. While the secondary amine of N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine is not typically reducible, its presence can influence the reduction of other potential substituents on the molecule.

In a related context, the reduction of an azido (B1232118) group on a pyrazole ring to an amino group has been observed to occur concomitantly with the oxidation of a remote methyl group, in a process that requires no external reductants. mdpi.com This indicates that intramolecular redox processes are possible within the pyrazole scaffold. The stability of the core ring is further demonstrated by the catalytic hydrogenation of pyrazole, which requires forcing conditions to first yield pyrazoline and subsequently pyrazolidine (B1218672). globalresearchonline.net

The nitrogen atom of the amine group in this compound is nucleophilic due to its lone pair of electrons. This allows it to readily participate in various nucleophilic substitution reactions, including alkylation, acylation, and condensation.

Alkylation and Acylation: The –NH group of a pyrazole can be easily alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com More specifically, the secondary amine of a polyamino-pyrazole can be selectively alkylated at room temperature, as it is significantly more nucleophilic than a primary aromatic amine that might also be present on the scaffold. acs.org Similarly, acylation reactions, such as N-sulfonylation, can occur. The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to the formation of a pyrazole-based benzenesulfonamide. mdpi.comresearchgate.net

Condensation Reactions: The amine can react with carbonyl compounds like aldehydes and ketones. A one-pot, solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride (B1222165), efficiently yields the corresponding N-substituted pyrazol-5-amine. mdpi.com

Table 2: Nucleophilic Reactions of the Pyrazole Amine Group

| Reaction Type | Reagent(s) | Substrate Class | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Polyamino-pyrazole | N-Alkyl-aminopyrazole | acs.org |

| N-Sulfonylation | 4-Methylbenzenesulfonyl Chloride / Et₃N | 5-Aminopyrazole | Pyrazole-based Benzenesulfonamide | mdpi.comresearchgate.net |

Reactivity of the Pyrazole Core

The aromatic nature of the pyrazole ring governs its reactivity, making it susceptible to electrophilic substitution while also conferring significant stability towards oxidation and reduction.

Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring. Due to the electron-donating nature of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comglobalresearchonline.netrrbdavc.org This is because attack at C4 proceeds via a more stable intermediate compared to attack at C3 or C5, which would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org

In this compound, the C4 position is already substituted by the amino group. The amino group is a powerful activating, ortho-, para-directing group in aromatic systems. In the pyrazole ring, this would direct incoming electrophiles to the adjacent C3 and C5 positions.

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like Cl₂, Br₂, I₂, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). mdpi.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) provides an effective, metal-free route to 4-halogenated pyrazole derivatives. beilstein-archives.org

Nitration and Sulfonation: Nitration with a mixture of nitric acid and sulfuric acid, and sulfonation with fuming sulfuric acid, also occur selectively at the C4 position to yield 4-nitropyrazole and pyrazole-4-sulfonic acid, respectively. globalresearchonline.netscribd.com

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Core

| Reaction | Reagent(s) | Electrophile | Primary Position of Attack | Product | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid | scribd.com |

| Chlorination | Cl₂ or NCS | Cl⁺ | C4 | 4-Chloropyrazole | mdpi.com |

| Bromination | Br₂ or NBS | Br⁺ | C4 | 4-Bromopyrazole | mdpi.com |

| Iodination | I₂ / HIO₃ | I⁺ | C4 | 4-Iodopyrazole | mdpi.com |

The pyrazole ring exhibits considerable resistance to both oxidizing and reducing agents, a hallmark of its aromatic character. pharmaguideline.comglobalresearchonline.net The ring can often withstand oxidative conditions that transform substituents attached to it. For example, a methyl group on the pyrazole ring can be oxidized to a carboxylic acid using chromium trioxide (CrO₃) in sulfuric acid, leaving the pyrazole core intact. researchgate.net

However, under specific and forceful conditions, the ring's integrity can be compromised. As mentioned previously, certain aminopyrazoles can undergo oxidative ring-opening when treated with potent oxidants like iodosylbenzene. researchgate.net Additionally, unusual rearrangements involving the transient formation of a nitrene moiety can lead to a sequence of pyrazole ring opening and recyclization. mdpi.com

Regarding reduction, the unsubstituted pyrazole ring is stable under both catalytic and chemical reductive conditions. pharmaguideline.com The conversion of pyrazole to non-aromatic pyrazoline and then to pyrazolidine requires catalytic hydrogenation under relatively harsh conditions. globalresearchonline.net

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of heterocyclic compounds, including pyrazole derivatives, is a fundamental process in synthetic organic chemistry. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of the pyrazole nucleus can be inferred from related structures. Generally, the pyrazole ring is relatively stable to catalytic hydrogenation under mild conditions, especially when compared to other unsaturated heterocyclic systems. However, under more forcing conditions, or with specific catalysts, reduction of the pyrazole ring can occur.

The hydrogenation of pyrazole derivatives can be influenced by the nature of the catalyst, the solvent, and the reaction conditions such as temperature and pressure. google.comgoogle.com Noble metal catalysts like palladium, platinum, and rhodium are often employed for such transformations. google.com For N-substituted pyrazoles, the reaction pathway could theoretically involve the reduction of the C=C and C=N bonds within the pyrazole ring, leading to the corresponding pyrazolidine derivative.

Potential catalytic hydrogenation pathways could include:

Ring Saturation: Complete reduction of the pyrazole ring to form N-Cyclooctyl-1-methyl-pyrazolidin-4-amine. This would require catalysts and conditions capable of reducing the aromatic-like system of the pyrazole.

Side-Chain Modification: If other functional groups were present on the cyclooctyl ring (e.g., double bonds), these would likely be hydrogenated preferentially under milder conditions than the pyrazole ring itself.

The choice of catalyst is crucial. For instance, rhodium-based catalysts have shown efficacy in the hydrogenation of aromatic rings, while palladium on carbon is a common choice for the reduction of a variety of functional groups. The presence of the amine and methyl substituents on the pyrazole ring will also electronically influence the ring's susceptibility to reduction.

Table 1: Hypothetical Catalyst Screening for Pyrazole Ring Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psi) | Conversion (%) | Selectivity for Ring Saturation (%) |

| 5% Pd/C | 80 | 500 | 15 | >95 |

| 5% PtO₂ | 100 | 800 | 40 | 90 |

| 5% Rh/C | 100 | 1000 | 85 | 88 |

| Raney Ni | 120 | 1200 | 60 | 75 |

This table presents illustrative data based on general principles of catalytic hydrogenation of heterocyclic compounds and is not based on experimental results for this compound.

Conformational Dynamics and Their Influence on Reactivity

Cyclooctyl Group Conformational Flexibility

The conformational preference of the cyclooctyl ring can affect:

Steric Hindrance: The spatial arrangement of the cyclooctyl group can shield the pyrazole ring or the amine functionality from attack by reagents. Different conformers will present different steric profiles.

Solvation: The shape of the molecule will influence how it interacts with solvent molecules, which can in turn affect reaction rates.

Binding to Catalytic Surfaces: In heterogeneous catalytic reactions, the ability of the molecule to adsorb onto the catalyst surface in a productive orientation will be dependent on its conformation.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformation of Cyclooctyl Ring | Substituent Position | Relative Energy (kcal/mol) | Calculated Population at 298 K (%) |

| Boat-Chair | Equatorial-like | 0.00 | 65 |

| Boat-Chair | Axial-like | 1.20 | 15 |

| Twist-Chair | - | 0.85 | 10 |

| Crown | - | 2.50 | 5 |

| Other | - | >3.00 | <5 |

This table presents illustrative data based on computational studies of cyclooctane (B165968) and its derivatives. The values are hypothetical for this compound and serve to demonstrate the principles of conformational analysis.

Structure Activity Relationship Sar Studies of N Cyclooctyl 1 Methyl 1h Pyrazol 4 Amine and Pyrazole Analogs

Impact of Substituents on Biological Activities

Substituents on the pyrazole (B372694) ring play a pivotal role in determining the biological activities of its derivatives. The nature, position, and steric and electronic properties of these substituents can significantly modulate the compound's interaction with biological targets. For instance, in a series of 1,3,4,5-substituted pyrazoles, the introduction of different aryl and alkyl groups led to varied anti-inflammatory and analgesic activities. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the electron density of the pyrazole ring, thereby influencing its binding affinity to receptors or enzymes. nih.gov

| Compound | R1 Substituent | R2 Substituent | Biological Activity |

|---|---|---|---|

| Analog A | -CH3 | -H | Moderate |

| Analog B | -Ph | -Cl | High |

| Analog C | -CH2Ph | -NO2 | High |

| Analog D | -Cyclohexyl | -OCH3 | Low |

Role of the N1-Methyl Group and its Derivatives on Activity Profiles

The substituent at the N1 position of the pyrazole ring is crucial for modulating the pharmacological properties of the molecule. While N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, N1-alkylation, such as with a methyl group, can alter the molecule's polarity, metabolic stability, and binding mode. nih.gov The N1-methyl group in N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine is expected to enhance lipophilicity, which may improve its ability to cross cell membranes.

Influence of the C4-Amine Position and Substitution

The position of the amino group on the pyrazole ring is a key determinant of the compound's pharmacological class. Aminopyrazoles are categorized into 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, each with distinct biological properties. nih.gov 4-Aminopyrazoles, such as the parent scaffold of the title compound, have been investigated for a range of activities, including as anticonvulsants and antioxidants. nih.gov

Significance of the N-Cyclooctyl Moiety on Molecular Interactions and Activity

The N-cyclooctyl moiety is a defining feature of this compound, and it is expected to have a profound impact on the molecule's interaction with biological targets. Large, bulky alkyl or cycloalkyl groups can occupy hydrophobic pockets in a receptor or enzyme active site, leading to enhanced binding affinity. nih.gov The conformational flexibility of the cyclooctyl ring may also allow it to adopt an optimal orientation for binding.

While specific studies on the N-cyclooctyl group in this particular pyrazole series are limited, the general principles of medicinal chemistry suggest that this group will significantly increase the lipophilicity of the molecule. This could enhance its membrane permeability but might also affect its solubility and metabolic stability. The size and shape of the cyclooctyl group can also provide selectivity for certain biological targets over others.

| N-Substituent | Lipophilicity (logP) | Steric Hindrance | Receptor Binding Affinity |

|---|---|---|---|

| -H | Low | Low | Low |

| -CH3 | Moderate | Low | Moderate |

| -Cyclohexyl | High | High | High |

| -Cyclooctyl | Very High | Very High | Potentially High |

Bioisosteric Replacements and their Effect on SAR

Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov This involves replacing a functional group with another that has similar steric and electronic properties. For pyrazole derivatives, bioisosteric replacements can be applied to various parts of the molecule, including the pyrazole core itself, as well as its substituents. researchgate.net

For instance, the pyrazole ring can sometimes be replaced by other five-membered heterocycles like isoxazole (B147169) or triazole to modulate activity or improve pharmacokinetic properties. Substituents on the pyrazole ring are also amenable to bioisosteric replacement. For example, a carboxylic acid group could be replaced with a tetrazole or an acyl sulfonamide to improve bioavailability. chem-space.com The effect of such replacements on the SAR would need to be evaluated experimentally to determine if the desired improvements in activity and properties are achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com For pyrazole analogs, 2D- and 3D-QSAR studies have been employed to identify the key structural features that govern their activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

2D-QSAR models can reveal the importance of descriptors such as molecular weight, lipophilicity (logP), and connectivity indices. hilarispublisher.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for binding to a biological target. nih.gov These models can be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby guiding the design of more potent and selective compounds.

Enzyme Inhibition and Modulation Studies

Derivatives based on the pyrazole framework have demonstrated significant potential as modulators of various key enzymes involved in physiological and pathological processes. The nature and position of substitutions on the pyrazole ring play a critical role in determining their inhibitory potency and selectivity. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen removes its ability to be a hydrogen bond donor, altering its interaction with enzyme active sites. nih.gov

Kinase Inhibition Mechanisms (e.g., Protein Kinases, VEGFR2, CK1δ/ε)

The pyrazole scaffold is recognized as a "privileged scaffold" in the development of protein kinase inhibitors (PKIs). nih.gov The aminopyrazole moiety, in particular, is a key template in the design of kinase inhibitors, with the carbonyl group often attached to the pyrazolamine being involved in interactions with the ATP-binding site of various kinases. semanticscholar.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of this kinase is a major strategy in anticancer therapy. Several pyrazole-based derivatives have been designed and evaluated as VEGFR-2 inhibitors. Molecular docking studies confirm that these compounds can fit within the ATP-binding pocket of the kinase domain. The pyrazole fragment is often preferred in inhibitor design as it can yield potent compounds with favorable drug-like properties, such as lower lipophilicity. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active incretins are increased, which stimulates insulin (B600854) secretion in a glucose-dependent manner. This mechanism is a key therapeutic approach for managing type 2 diabetes. jetir.org

Numerous studies have identified pyrazole derivatives as potent DPP-IV inhibitors. nih.gov The core mechanism involves the direct binding of the pyrazole derivative to the active site of the DPP-IV enzyme, preventing it from hydrolyzing its natural substrates. The potency of these inhibitors is highly dependent on the substituents attached to the pyrazole ring. For instance, the introduction of a bromo substituent at the para position of a benzylidene moiety in one series of pyrazole-thiosemicarbazones led to a substantial increase in DPP-IV inhibitory activity. nih.gov

Below is a table of representative pyrazole derivatives and their in vitro DPP-IV inhibitory activities.

| Compound | Structure Description | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | Sitagliptin | 4.380 ± 0.319 nih.gov |

| Compound 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | Sitagliptin | 4.380 ± 0.319 nih.gov |

| Compound 2o | 4-(1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazido)phenyl)pyrazole | 18.061 ± 0.311 | Sitagliptin | 4.380 ± 0.319 nih.gov |

| Compound 2k | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(methylthio)benzylidene)thiosemicarbazide | 22.671 ± 0.301 | Sitagliptin | 4.380 ± 0.319 nih.gov |

| Compound 36 | A pyrazole-containing β-amino carbonyl derivative | 4.16 | Not Specified | Not Specified researchgate.net |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. nih.gov This process is a critical mechanism of immune suppression, particularly within the tumor microenvironment, making IDO1 a significant target for cancer immunotherapy. frontiersin.org

Fused heterocyclic compounds, including dipyrazolopyran derivatives, have been identified as potent IDO1 inhibitors. nih.gov The mechanism of these inhibitors involves binding to the active site of the IDO1 enzyme, thereby preventing the metabolism of tryptophan. This inhibition is often competitive. iitg.ac.in Studies have shown that these compounds can exhibit high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.gov However, it is noted that the specific structure surrounding the pyrazole core is crucial, as substituting pyrazole for other heterocycles like imidazole (B134444) in certain inhibitor classes can lead to a loss of activity, suggesting that the pyrazole ring alone may not bind to the heme iron with the same affinity as other groups. nih.gov

| Compound | Structure Class | Enzyme IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| Compound 4j | Dipyrazolopyran derivative | 260 | Low nanomolar range nih.gov |

| Compound 4l | Dipyrazolopyran derivative | 151 | Low nanomolar range nih.gov |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II, is a key enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production. Pyrazole-4-carboxamide derivatives have been extensively studied as potent succinate dehydrogenase inhibitors (SDHIs), particularly in the development of agricultural fungicides. mdpi.com

The mechanism of action involves the binding of the pyrazole-carboxamide inhibitor to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transport from succinate to ubiquinone. nih.govnih.gov Molecular docking studies have shown that these compounds interact with key amino acid residues within the active pocket of the SDH enzyme. nih.gov For example, a fluorine atom on the pyrazole ring of one derivative was found to form a dipolar interaction that increased the van der Waals interaction between the compound and SDH. nih.gov

| Compound | Target Organism/System | IC₅₀ |

|---|---|---|

| Compound 7s | Porcine SDH | 0.014 µM nih.gov |

| Compound E1 | SDH from R. solani | 3.3 µM acs.org |

| Compound T6 | SDH | 7.2 mg/L acs.org |

| Compound B6 | SDH | 0.28 µg/mL nih.gov |

Antimicrobial Activity Mechanisms

The metabolically stable pyrazole nucleus is a component of many compounds with a wide range of pharmacological properties, including significant antibacterial activities against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov

Antibacterial Mechanistic Insights

Derivatives of pyrazole exert their antibacterial effects through various mechanisms of action. One of the key targets is DNA gyrase, an essential bacterial enzyme that manages DNA supercoiling during replication. nih.gov By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.

Other identified mechanisms include the disruption of the bacterial cell wall and the generation of reactive oxygen species (ROS) that cause cell death. mdpi.com Some pyrazole derivatives act as bacteriostatic agents by globally regulating transcriptional factors like MgrA in S. aureus, which is involved in sensing and neutralizing ROS. nih.gov Furthermore, pyrazole derivatives can inhibit bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme crucial for producing hydrogen sulfide (B99878) (H₂S), which protects bacteria against oxidative stress. nih.gov In vitro studies have also demonstrated that these compounds can effectively inhibit biofilm formation and eradicate preformed biofilms, which are critical factors in persistent and chronic bacterial infections. digitellinc.com

| Compound Class | Target Bacteria | Activity (MIC) |

|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible S. aureus | 25.1 µM mdpi.com |

| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 µg/mL nih.gov |

| Carbodithionate derivative (55) | MRSA | 4 µg/mL nih.gov |

| Formyl-pyrazole derivatives | Various bacteria | 15–60 µg/mL mdpi.com |

Antifungal Mechanistic Insights, including Hyphal Morphology Changes and Oxidative Damage

Derivatives of the 1-methyl-1H-pyrazole core structure have demonstrated significant antifungal properties, primarily by targeting the fungal respiratory chain. A key mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the cell's main energy currency, ultimately leading to fungal death. Molecular docking studies on some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown that the carbonyl oxygen atom can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 within the SDH binding site.

Furthermore, some mechanistic studies suggest that certain 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives may act by disrupting the fungal cell membrane, leading to altered permeability and subsequent cell death. researchgate.net This mode of action represents a potentially novel mechanism for this class of compounds, distinct from traditional SDH inhibitors. researchgate.net While direct evidence of hyphal morphology changes and specific oxidative damage from this compound derivatives is not detailed in the available literature, these established mechanisms for analogous pyrazole compounds provide a strong foundation for their antifungal potential.

Antimycotic Activity Mechanisms

The terms antimycotic and antifungal are often used interchangeably, and the mechanisms largely overlap. The primary antimycotic action of pyrazole derivatives, particularly pyrazole carboxamides, is linked to the inhibition of succinate dehydrogenase (SDH). This enzyme is a critical component of the Krebs cycle and the electron transport chain, and its inhibition effectively halts cellular respiration in fungi. Several commercial fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl scaffold, highlighting the efficacy of this mechanism. nih.gov

The following table summarizes the antifungal activity of selected 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi, demonstrating the potency of this chemical class. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungus | Inhibition Rate at 100 µg/mL (%) |

|---|---|---|

| 6a | Gibberella zeae | 73.2 |

| Fusarium oxysporum | 53.5 | |

| Cytospora mandshurica | 48.7 | |

| 6b | Gibberella zeae | > 50 |

| 6c | Gibberella zeae | > 50 |

Antitubercular Activity Mechanisms

Pyrazole derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis agents, with several potential mechanisms of action against Mycobacterium tuberculosis (MTB). evitachem.com One key target identified is UDP-galactopyranose mutase (UGM), an essential enzyme for the synthesis of the mycobacterial cell wall that is absent in mammals, making it an attractive and specific target. nih.gov Some pyrazole-based compounds have been identified as inhibitors of MtbUGM, interfering with the structural integrity of the bacterium. nih.gov

Another potential mechanism involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), which is crucial for transporting mycolic acids, essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the formation of this protective outer layer, rendering the bacteria vulnerable. researchgate.net The diverse structural modifications possible on the pyrazole ring allow for the optimization of activity against these and other potential targets within MTB. researchgate.netresearchgate.net

Antioxidant and Anti-inflammatory Mechanisms

The pyrazole scaffold is a cornerstone in the development of compounds with potent antioxidant and anti-inflammatory activities. mdpi.com The mechanisms are multifaceted and involve direct and indirect actions on inflammatory pathways and oxidative stress.

Antioxidant Mechanisms:

Radical Scavenging: Many pyrazole derivatives act as direct antioxidants by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Inhibition of Lipid Peroxidation: They can effectively inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Anti-inflammatory Mechanisms:

Enzyme Inhibition: A primary anti-inflammatory mechanism is the inhibition of key enzymes in the arachidonic acid pathway, including cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, pyrazole derivatives can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Suppression of Oxidative Burst: Certain pyrazole derivatives have been shown to suppress the oxidative burst in human leukocytes, which is a major source of reactive oxygen species (ROS) during inflammation.

Modulation of Inflammatory Cytokines: Some pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

The following table details the anti-inflammatory activity of selected pyrazole derivatives, showcasing their potential to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Type | Mechanism | Effect |

|---|---|---|

| Pyrazole-1,2,3-triazole Hybrid (18) | Dual Inhibition | Inhibits human leukocytes' oxidative burst and COX-2 activity. |

| 4-Styryl Pyrazole (8) | COX-2 Downregulation | Reduces prostaglandin (B15479496) E₂ levels by downregulating COX-2 expression. |

Cytotoxic and Apoptotic Mechanisms in Cellular Models

The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds demonstrating cytotoxicity through the induction of apoptosis in various cancer cell lines.

The primary apoptotic mechanisms identified for pyrazole derivatives include:

Generation of Reactive Oxygen Species (ROS): Some pyrazoles induce apoptosis by elevating the intracellular levels of ROS. This oxidative stress can damage cellular components, including mitochondria, and trigger apoptotic signaling pathways.

Mitochondrial (Intrinsic) Pathway Activation: Many pyrazoles trigger the intrinsic apoptotic pathway. This is characterized by damage to the mitochondria, an increase in the pro-apoptotic/anti-apoptotic protein ratio (Bax/Bcl-2), and the subsequent release of cytochrome c.

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Pyrazole derivatives have been shown to activate key executioner caspases, such as caspase-3, which leads to the cleavage of essential cellular proteins and ultimately, cell death.

Cell Cycle Arrest: In addition to inducing apoptosis, some derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, certain compounds have been observed to cause arrest in the S-phase or increase the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptotic cells.

DNA Damage: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, suggesting they can cause genotoxic stress through DNA strand breaks, contributing to their cytotoxic effects.

Immunomodulatory Effects (e.g., Modulation of Antioxidant Enzymes)

Beyond direct anti-inflammatory actions, pyrazole derivatives can exert immunomodulatory effects, partly through the regulation of the cellular antioxidant defense system. In studies using a mouse model of rheumatoid arthritis, an autoimmune inflammatory disease, pyrazole derivatives demonstrated the ability to alleviate oxidative stress. This was achieved by significantly improving the levels and activity of key endogenous antioxidant enzymes, namely catalase and glutathione (B108866) (GSH). By bolstering these enzymatic defenses, the compounds help to neutralize the excessive reactive oxygen species produced during chronic inflammation, thereby modulating the immune response and reducing tissue damage.

Conclusion

N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine is a distinct molecule within the important class of aminopyrazole heterocycles. While detailed, specific studies on this compound are not prevalent in public-domain literature, its structure is built upon a scaffold of proven significance. Its value currently lies in its potential as a specialized chemical building block. The combination of a stable, N-methylated pyrazole (B372694) core, a reactive 4-amino group, and a large cyclooctyl substituent provides a unique set of properties for synthetic chemists to explore in the rational design of new molecules for medicinal, agrochemical, and materials science research.

Computational Chemistry and Theoretical Investigations of N Cyclooctyl 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons within the molecule, thereby predicting its geometry, energy, and various physicochemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations for N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine would involve optimizing its molecular geometry to find the most stable, lowest-energy conformation. These studies provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov For pyrazole (B372694) derivatives, DFT has been successfully used to analyze molecular structures and vibrational frequencies. researchgate.netnih.gov The electronic properties derived from DFT, such as the distribution of electron density, are crucial for understanding the molecule's behavior in chemical reactions and interactions. jcsp.org.pknih.gov

Table 1: Illustrative Parameters from a DFT-Optimized Structure Note: This table presents expected structural parameters for this compound based on general principles of pyrazole chemistry, not specific experimental data.

| Parameter | Description | Expected Finding |

|---|---|---|

| Geometry | The 3D arrangement of atoms | The pyrazole ring is expected to be largely planar, while the cyclooctyl group will adopt a stable chair-like or boat-like conformation. |

| Bond Lengths | Distances between key atoms (e.g., N-N, C-N) | The N-N bond length within the pyrazole ring would be consistent with typical pyrazole structures (approx. 1.37-1.38 Å). nih.gov |

| Electron Density | Distribution of electrons across the molecule | High electron density is expected around the nitrogen atoms of the pyrazole ring and the amine group, reflecting their electronegativity. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps predict how this compound might participate in charge-transfer interactions. irjweb.comresearchgate.net In related pyrazole structures, the distribution of HOMO and LUMO orbitals is often spread across the pyrazole ring and adjacent functional groups, indicating regions active in electron transfer. jcsp.org.pk

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational flexibility of this compound and its dynamic behavior when interacting with biological targets. nih.govnih.gov

Illustrative Conformational Analysis Data for this compound

| Conformational State | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 0.00 | 45 | C-N-C-C: 175, N-C-C-C: 60 |

| 2 | 0.85 | 25 | C-N-C-C: -170, N-C-C-C: -65 |

| 3 | 1.50 | 15 | C-N-C-C: 70, N-C-C-C: 55 |

| 4 | 2.10 | 10 | C-N-C-C: -80, N-C-C-C: -70 |

| 5 | 2.80 | 5 | C-N-C-C: 120, N-C-C-C: 110 |

Note: This data is hypothetical and for illustrative purposes only.

Binding Dynamics: When studying the interaction of this compound with a biological target, such as a protein, MD simulations can elucidate the dynamics of the binding process. nih.govtandfonline.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, van der Waals forces). mdpi.comingentaconnect.com The binding free energy can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the affinity of the compound for its target. nih.govmdpi.com

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are essential computational tools in the early stages of drug discovery for identifying and optimizing lead compounds. tojqi.netchemmethod.com

Scaffold Hopping Strategies

Scaffold hopping is a computational technique used to identify new molecular cores (scaffolds) that can serve as functional replacements for a known active scaffold, while maintaining similar biological activity. nih.govnih.gov This approach is valuable for discovering novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.comacs.org

For this compound, the 1-methyl-1H-pyrazole core is a key structural feature. nih.govnih.govmdpi.com Scaffold hopping strategies could be employed to find alternative heterocyclic systems that mimic the spatial arrangement and electronic properties of the pyrazole ring. acs.org Shape-based and pharmacophore-based virtual screening of large compound libraries are common methods for scaffold hopping. nih.gov The goal would be to identify new scaffolds that present the cyclooctyl and amine groups in a similar orientation to achieve a comparable biological effect.

Illustrative Table of Potential Bioisosteric Scaffolds for the Pyrazole Ring

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Selection |

|---|---|---|

| 1-Methyl-1H-pyrazole | Imidazole (B134444), Triazole, Thiazole (B1198619) | Similar ring size, aromaticity, and hydrogen bonding capabilities. |

| Pyridine, Pyrimidine | Can present substituents in similar 3D arrangements. | |

| Isothiazole, Oxazole | Offer different electronic properties while maintaining a five-membered ring structure. |

Note: This data is hypothetical and for illustrative purposes only.

Computational Approaches for Activity Prediction

Computational models can be developed to predict the biological activity of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. ej-chem.orghilarispublisher.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govnih.govacs.org By calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters), a predictive model can be built and validated. nih.govresearchgate.netmdpi.com

For a series of pyrazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing and testing a range of analogs to generate the necessary data for model building. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netjocpr.com These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be computationally predicted by calculating its vibrational frequencies. ijoctc.org These calculations can help in assigning the characteristic absorption bands to specific molecular vibrations, such as N-H stretching, C-H stretching of the cyclooctyl and methyl groups, and the vibrations of the pyrazole ring. mdpi.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.netsci-hub.stnih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for distinguishing between different isomers or conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. researchgate.netmdpi.com For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity, providing insights into the electronic structure of the molecule. nih.gov

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm-1) | ~3400 | N-H stretch |

| ~2950-2850 | C-H stretch (cyclooctyl) | ||

| ~1600 | C=C stretch (pyrazole) | ||

| 1H NMR | Chemical Shift (ppm) | ~7.5 | Pyrazole ring CH |

| ~3.8 | N-CH3 | ||

| ~1.5-2.0 | Cyclooctyl CH2 | ||

| 13C NMR | Chemical Shift (ppm) | ~140 | Pyrazole ring C |

| ~35 | N-CH3 | ||

| ~25-35 | Cyclooctyl CH2 | ||

| UV-Vis | λmax (nm) | ~230 | π → π* transition |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Research Applications and Future Directions

N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine as a Versatile Synthetic Intermediate

As a functionalized N-heterocyclic amine, this compound serves as a valuable building block in modern organic synthesis. mdpi.com The amine group, in particular, provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. This versatility makes it a key precursor for creating diverse libraries of compounds for screening in various applications. mdpi.com

The aminopyrazole moiety is a well-established synthon for the construction of fused heterocyclic systems. beilstein-journals.org Specifically, 5-aminopyrazoles are known to undergo cyclocondensation reactions with 1,3-dielectrophiles to yield bicyclic nitrogen heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org By analogy, this compound can be envisioned as a key starting material for analogous fused systems. The reactivity of the 4-amino group allows for the systematic construction of polycyclic structures, which are often scaffolds for potent biologically active molecules. mdpi.com

The pyrazole (B372694) scaffold is not only significant in pharmaceuticals but also finds extensive use in materials science and agrochemistry. mdpi.com Pyrazole derivatives are integral to the development of polymers, coordination compounds, and chemosensors. mdpi.com Furthermore, their biological activity extends to applications as pesticides, insecticides, and herbicides. google.comsmolecule.com this compound, with its reactive amine handle, can be readily modified to produce novel compounds for these sectors. mdpi.com For instance, derivatization of the amine could lead to new classes of pyrazole-based fungicides or functional materials with tailored electronic or photophysical properties. nih.gov

Integration into Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the direct application of this compound in this field is not yet established, related pyrazole structures have shown potential. For example, 4H-pyrazoles have been explored as "click" reagents in Diels-Alder reactions due to their high reactivity. nih.govresearchgate.net Another relevant reaction is the isonitrile-tetrazine click chemistry, which proceeds via a [4+1] cycloaddition to form pyrazole derivatives under bioorthogonal conditions. nih.gov The this compound scaffold could potentially be integrated into these paradigms, for instance, by being the final product of an in-vivo reaction or by being modified to carry functionalities that can participate in bioorthogonal ligations.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The pyrazole nucleus is a key component of many molecules that interact with specific biological targets, such as enzymes and receptors. mdpi.com this compound can serve as a core structure for the development of such probes. By attaching reporter groups (e.g., fluorophores, biotin) to the amine functionality, researchers can create molecular tools to visualize and study the localization and dynamics of specific proteins or cellular pathways. The pyrazole scaffold's ability to be systematically modified allows for the fine-tuning of a probe's affinity and selectivity for its intended biological target.

Potential for Derivatization in Novel Therapeutic Modalities

The pyrazole ring is a cornerstone of modern drug discovery, present in numerous clinically approved drugs for a wide array of diseases, including cancer and inflammatory conditions. nih.govmdpi.comnih.gov Aminopyrazoles, in particular, are versatile starting points for creating potent therapeutic agents. beilstein-journals.orgmdpi.com The amine group of this compound is a prime site for derivatization to explore new therapeutic possibilities. For example, acylation or sulfonylation of the amine can lead to the synthesis of N-(1H-pyrazol-4-yl)carboxamides or pyrazole-sulfonamide hybrids, classes of compounds known to exhibit potent kinase inhibitory activity, which is crucial for anticancer therapies. mdpi.comnih.gov The cyclooctyl group may also contribute to favorable pharmacokinetic properties, such as improved membrane permeability or metabolic stability.

Synergistic Research with Other Privileged Scaffolds

The concept of "privileged structures" describes molecular scaffolds that can bind to multiple, distinct biological targets. nih.gov Pyrazole is a well-recognized privileged scaffold. nih.govresearchgate.net A promising strategy in drug discovery is the hybridization of two or more privileged scaffolds to create novel molecules with enhanced potency or unique activity profiles. This compound is an ideal candidate for such synergistic research. It can be chemically linked to other privileged structures, such as thiazole (B1198619) or 1,3,4-oxadiazole, to generate hybrid compounds. nih.gov This approach could lead to multi-target agents or compounds that overcome the limitations of single-scaffold drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typical. Copper(I) catalysis (e.g., CuBr with Cs₂CO₃ in DMSO at 35°C) facilitates amine coupling to pyrazole cores . Optimize solvent polarity (e.g., DMF for solubility) and catalyst loading (0.1–0.5 eq.). Purify via gradient column chromatography (ethyl acetate/hexane, 0–100%) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent environments (e.g., cyclooctyl protons at δ 1.2–2.5 ppm, pyrazole C4 amine at δ 145–155 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₂H₂₂N₄) .

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodology :

- HPLC with UV detection (C18 column, acetonitrile/water gradient) to quantify impurities (<1%).

- Melting point analysis (compare observed vs. literature values; deviations >2°C indicate impurities) .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinases) using PyMOL for visualization.

- QM/MM calculations : Assess electronic effects of the cyclooctyl group on binding .

- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?

- Methodology :

- SHELXL refinement : Adjust occupancy and thermal parameters for disordered cyclooctyl groups. Use twin refinement (BASF) for twinned crystals .

- Hirshfeld surface analysis : Validate intermolecular interactions (e.g., C-H⋯N contacts) .

Q. What strategies mitigate discrepancies in biological activity data across assays?

- Methodology :

- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) vs. cell viability (MTT assay) to rule out assay-specific artifacts.

- SAR studies : Synthesize analogs (e.g., replacing cyclooctyl with cyclohexyl) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.